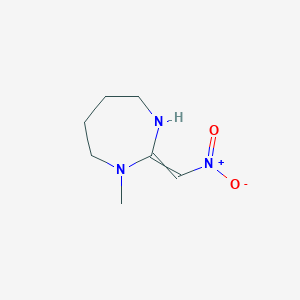
1-Methyl-2-(nitromethylidene)-1,3-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(nitromethylidene)-1,3-diazepane can be achieved through several methods. One common approach involves the reaction of 1-methyl-1,3-diazepane with nitromethane under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the nitromethane, allowing it to act as a nucleophile and attack the diazepane ring, forming the nitromethylene substituent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1-Methyl-2-(nitromethylidene)-1,3-diazepane undergoes various chemical reactions, including:
Oxidation: The nitromethylene group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitromethylene group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitromethylene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted diazepanes depending on the nucleophile used.
科学研究应用
1-Methyl-2-(nitromethylidene)-1,3-diazepane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-Methyl-2-(nitromethylidene)-1,3-diazepane involves its interaction with molecular targets such as enzymes and receptors. The nitromethylene group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological macromolecules. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
1-Methyl-2-(nitromethylidene)pyrrolidine: Similar structure but with a five-membered ring.
1-Methyl-2-(nitromethylidene)imidazole: Contains an imidazole ring instead of a diazepane ring.
Uniqueness
1-Methyl-2-(nitromethylidene)-1,3-diazepane is unique due to its seven-membered ring structure, which imparts different chemical and biological properties compared to its five-membered and six-membered ring analogs
属性
CAS 编号 |
56611-83-7 |
|---|---|
分子式 |
C7H13N3O2 |
分子量 |
171.20 g/mol |
IUPAC 名称 |
1-methyl-2-(nitromethylidene)-1,3-diazepane |
InChI |
InChI=1S/C7H13N3O2/c1-9-5-3-2-4-8-7(9)6-10(11)12/h6,8H,2-5H2,1H3 |
InChI 键 |
ZJRUHCYDSXYQOY-UHFFFAOYSA-N |
规范 SMILES |
CN1CCCCNC1=C[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


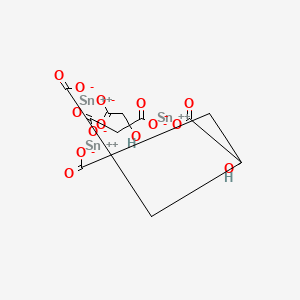
![2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine](/img/structure/B14624741.png)
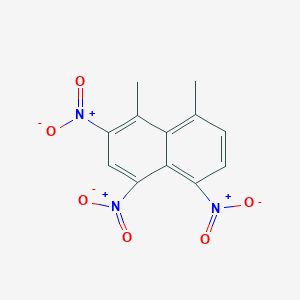

![7-Methyl-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B14624761.png)

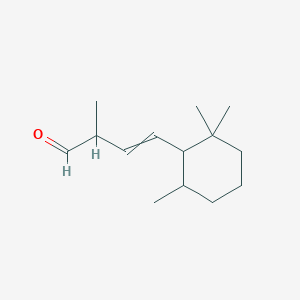


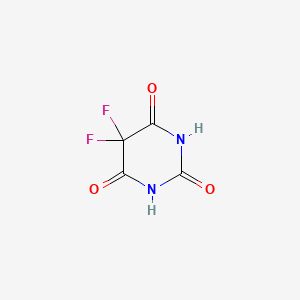

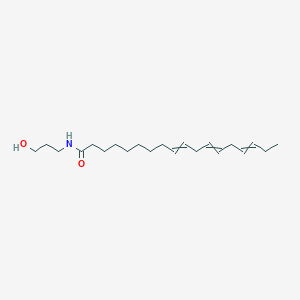
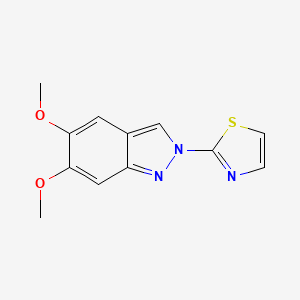
![(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene](/img/structure/B14624838.png)
